molecular formula C8H7ClN2O3 B3050481 4-chloro-N-methyl-3-nitrobenzamide CAS No. 262357-37-9

4-chloro-N-methyl-3-nitrobenzamide

Cat. No.: B3050481
CAS No.: 262357-37-9
M. Wt: 214.6 g/mol
InChI Key: AYMSQYWHOFXMCF-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the fourth position, a nitro group at the third position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-3-nitrobenzamide typically involves the nitration of 4-chloro-N-methylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a pure form.

Types of Reactions:

    Reduction: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed:

    Reduction: 4-chloro-N-methyl-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and methylamine.

Scientific Research Applications

4-Chloro-N-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving nitroaromatic compounds.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its functional groups that can undergo further chemical modifications.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine and amide groups may also contribute to its binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    4-Chloro-3-nitrobenzonitrile: Similar structure but with a nitrile group instead of an amide group.

    4-Chloro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide group.

    4-Chloro-N-methylbenzamide: Lacks the nitro group, making it less reactive in certain chemical transformations.

Uniqueness: 4-Chloro-N-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both the nitro and amide groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-chloro-N-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMSQYWHOFXMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355400
Record name 4-chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262357-37-9
Record name 4-chloro-N-methyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (0.65 ml) was added to a solution containing 4-chloro-3-nitrobenzoic acid (1.50 g) in N,N-dimethylformamide (15 ml) and stirred for 30 minutes at room temperature. Methylamine hydrochloride (1.21 g) and triethylamine (3.11 ml) were added to the reaction mixture. After being stirred for 1 hour at room temperature, the reaction mixture was concentrated. The residue, with ethyl acetate added thereto, was washed with water, 1N sodium hydroxide aqueous solution, 1N hydrochloric acid aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated. The yellow solid residue was purified by silica gel column chromatography (silica gel 10 g, chloroform:methanol=1:0-10:1), thereby yielding the entitled compound (0.97 g) as pale yellow solid.
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Three
Quantity
3.11 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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